molecular formula C18H16F2N2OS B2412014 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226429-48-6

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2412014
CAS RN: 1226429-48-6
M. Wt: 346.4
InChI Key: GYSCSNCZPOKUTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters has also been reported, utilizing a radical approach .


Molecular Structure Analysis

While specific structural analysis for this compound is not available, similar compounds have been characterized by single crystal X-ray diffraction . Theoretical and experimental results often show compatibility in geometric parameters .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those structurally related to 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, have been investigated for their efficiency as corrosion inhibitors, particularly for copper in acidic environments. Studies have shown that imidazole and its derivatives can physisorb on the copper surface, providing protection against corrosion. The activation energies and thermodynamics of adsorption were explored, highlighting the potential of these compounds in corrosion inhibition applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

Fluorescent Organic Compounds

Research into novel fluorescent organic compounds has led to the synthesis and study of imidazo[1,2-a]pyridine derivatives, which show promise due to their stable solid compounds and significant fluorescent properties. These findings suggest the potential of imidazole derivatives in developing new fluorescent materials for various technological applications (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Fuel Cell Technology

Imidazole and 1-methyl imidazole have been studied as additives in polybenzimidazole membranes equilibrated with phosphoric acid, a high-temperature proton-conducting polymer electrolyte system for fuel cells. The impact of these additives on the conductivity of the membranes offers insights into improving fuel cell performance (Schechter & Savinell, 2002).

Advanced Glycation End-Products

Methylglyoxal, a reactive alpha-oxoaldehyde, interacts with imidazole derivatives to form advanced glycation end-products. These compounds have been identified in vivo and are associated with diabetes and neurodegenerative disease complications. The research highlights the biological significance of imidazole derivatives in understanding and potentially treating these conditions (Nemet, Varga-Defterdarović, & Turk, 2006).

Catalyst Recycling

A study demonstrated the use of a novel fluorous room-temperature ionic liquid, containing imidazole derivatives, as a solvent for the homogeneous hydrosilylation of alkenes. The process allowed for efficient catalyst recycling, showcasing the utility of imidazole derivatives in green chemistry and sustainable industrial processes (van den Broeke, Winter, Deelman, & van Koten, 2002).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins represents an exciting departure in this field .

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-methylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-3-5-13(6-4-12)16-11-21-18(24-2)22(16)14-7-9-15(10-8-14)23-17(19)20/h3-11,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCSNCZPOKUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

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